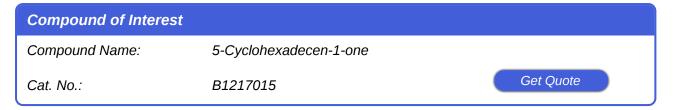


Application Notes and Protocols for 5-Cyclohexadecen-1-one in Dermatological Research

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Cyclohexadecen-1-one, a macrocyclic ketone, is a synthetic fragrance ingredient valued for its pleasant, musk-like aroma. In the context of dermatological research, its primary application to date has been as a fragrance component in topical formulations and as an emollient. Current scientific literature focuses predominantly on its safety and toxicological profile, particularly its potential for skin sensitization, rather than on specific therapeutic applications in dermatology.

Primary Known Applications in Dermatology:

- Fragrance Ingredient: Utilized to impart a desirable scent to cosmetic and dermatological products.
- Emollient: Its properties may contribute to skin softening and smoothing, improving the texture of topical formulations.

Current Research Limitations:

As of the latest literature review, there is a notable absence of in-depth studies investigating the specific molecular mechanisms of **5-Cyclohexadecen-1-one** on skin cells beyond the context of fragrance safety. Research into its potential anti-inflammatory, skin barrier-enhancing, or



other specific therapeutic effects is currently limited. Therefore, the following protocols and data are based on the available safety assessment literature. Further research is warranted to explore other potential dermatological applications.

Data Presentation

The following tables summarize the key toxicological and dermatological data for **5- Cyclohexadecen-1-one**, primarily from safety assessments conducted by the Research Institute for Fragrance Materials (RIFM).

Table 1: Physicochemical and Toxicological Profile of 5-Cyclohexadecen-1-one

Property	Value	Reference
Synonyms	Ambretone, Velvione, (5Z)- Cyclohexadec-5-en-1-one	[1][2]
CAS Number	37609-25-9	[1][2]
Molecular Formula	C16H28O	[1]
Molecular Weight	236.39 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Genotoxicity	Not expected to be genotoxic	[3]
Repeated Dose Toxicity	Calculated Margin of Exposure (MOE) >100	[3]
Phototoxicity/Photoallergenicit y	No concerns identified	[3]

Table 2: Skin Sensitization Data for **5-Cyclohexadecen-1-one**



Assay Type	Species	Outcome	Conclusion	Reference
Guinea Pig Maximization Test	Guinea Pig	Positive for skin sensitization	Considered a skin sensitizer	[3]
Open Epicutaneous Test (OET)	Guinea Pig	No reactions indicative of sensitization	No sensitization observed under these conditions	[3]

Experimental Protocols

Given that the most significant dermatological effect documented for **5-Cyclohexadecen-1-one** is skin sensitization, the following is a generalized protocol based on standard methods for assessing the skin sensitization potential of a cosmetic ingredient.

Protocol 1: Assessment of Skin Sensitization Potential using the Guinea Pig Maximization Test (GPMT)

Objective: To determine the potential of **5-Cyclohexadecen-1-one** to induce skin sensitization in a guinea pig model. This protocol is a generalized representation and should be adapted based on specific laboratory and regulatory guidelines.

Materials:

- 5-Cyclohexadecen-1-one (test substance)
- Freund's Complete Adjuvant (FCA)
- Vehicle (e.g., corn oil, paraffin oil)
- Sodium Lauryl Sulfate (SLS)
- Test animals (Hartley albino guinea pigs)
- Syringes and needles for intradermal injections
- Occlusive patches



Scoring scale for erythema and edema

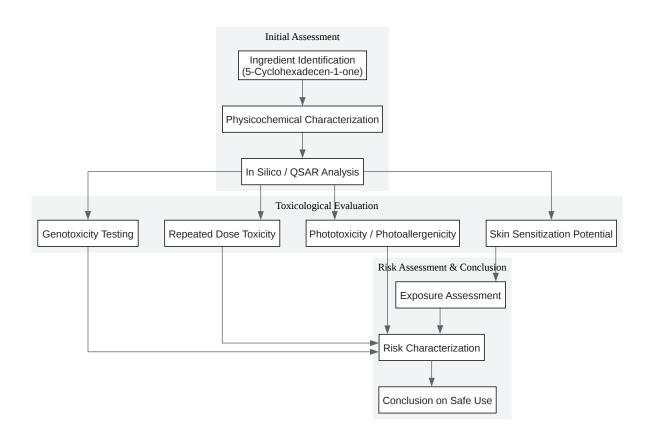
Methodology:

- 1. Induction Phase (Day 0): a. Prepare three pairs of intradermal injections on the shaved dorsal skin of the shoulder region of each guinea pig. i. Injection 1: 0.1 ml of a 1:1 (v/v) mixture of FCA and the vehicle. ii. Injection 2: 0.1 ml of the test substance at a selected concentration in the vehicle. iii. Injection 3: 0.1 ml of the test substance at the selected concentration emulsified in a 1:1 (v/v) mixture of FCA and the vehicle.
- 2. Topical Induction (Day 7): a. If necessary, pre-treat the injection sites with 10% SLS in petrolatum 24 hours prior to the topical application to create a mild irritation. b. Apply an occlusive patch containing the test substance in a suitable vehicle to the injection sites for 48 hours.
- 3. Challenge Phase (Day 21): a. Apply an occlusive patch with a non-irritating concentration of the test substance in the vehicle to a naive, shaved area of the flank of each animal. b. Apply a patch with the vehicle alone to a contralateral site to serve as a control. c. Remove the patches after 24 hours.
- 4. Scoring and Interpretation: a. Observe the challenge sites for erythema and edema at 24, 48, and 72 hours after patch removal. b. Score the skin reactions based on a standardized scale (e.g., 0 = no reaction, 1 = mild redness, 2 = moderate redness, 3 = intense redness and swelling). c. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.

Mandatory Visualizations

Diagram 1: Workflow for Dermatological Safety Assessment of a Fragrance Ingredient





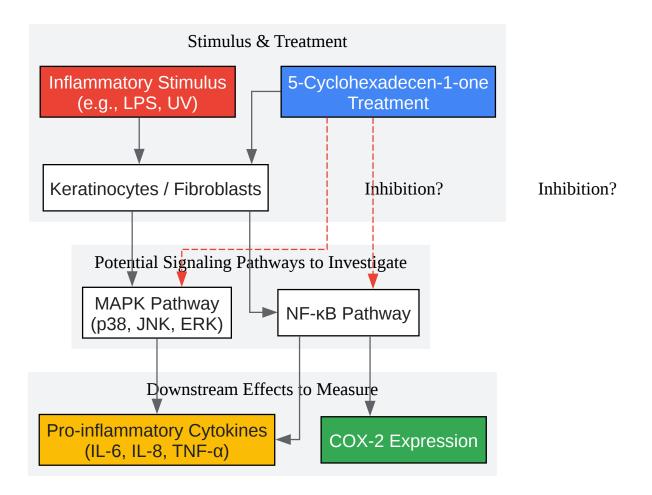
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Caption: Workflow for assessing the dermatological safety of a cosmetic ingredient.

Diagram 2: Proposed (Hypothetical) Anti-Inflammatory Signaling Pathway Investigation



Disclaimer: The following diagram is a hypothetical representation of how **5-Cyclohexadecen- 1-one** could be investigated for anti-inflammatory effects. There is currently no published evidence to suggest it acts on these pathways.



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Caption: Hypothetical pathways for investigating anti-inflammatory effects.

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